molecular formula C11H10F4O2 B14342558 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one CAS No. 105602-59-3

4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one

Cat. No.: B14342558
CAS No.: 105602-59-3
M. Wt: 250.19 g/mol
InChI Key: JLQZRPGPQGZMQY-UHFFFAOYSA-N
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Description

4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one is an organic compound with the molecular formula C11H10F4O2 This compound is characterized by the presence of four fluorine atoms, a hydroxyl group, and a phenyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one typically involves the reaction of a suitable precursor with fluorinating agents. One common method is the fluorination of 3-hydroxy-1-phenylpentan-1-one using a fluorinating reagent such as sulfur tetrafluoride or a similar compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione.

    Reduction: Formation of 4,4,5,5-tetrafluoro-3-hydroxy-1-phenylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The hydroxyl and phenyl groups also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone
  • 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentane-1,3-dione

Uniqueness

4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one is unique due to its specific arrangement of fluorine atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

105602-59-3

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

4,4,5,5-tetrafluoro-3-hydroxy-1-phenylpentan-1-one

InChI

InChI=1S/C11H10F4O2/c12-10(13)11(14,15)9(17)6-8(16)7-4-2-1-3-5-7/h1-5,9-10,17H,6H2

InChI Key

JLQZRPGPQGZMQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(C(F)F)(F)F)O

Origin of Product

United States

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